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Compound of Interest

Compound Name:
Sulfo-Bis-(N,N'-carboxylic acid)-

Cy5

Cat. No.: B15556569 Get Quote

Welcome to the technical support center for Sulfo-Bis-(N,N'-carboxylic acid)-Cy5. This guide

provides detailed information on the proper storage, handling, and use of this fluorescent dye,

along with troubleshooting advice to ensure successful experiments.

Frequently Asked Questions (FAQs)
1. What is Sulfo-Bis-(N,N'-carboxylic acid)-Cy5?

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 is a water-soluble, far-red fluorescent dye.[1][2] It

contains two carboxylic acid groups, allowing for conjugation to primary amines on target

molecules like proteins, peptides, and modified oligonucleotides after activation. The presence

of sulfo groups enhances its water solubility, making it ideal for labeling biological molecules in

aqueous buffers.[2][3]

2. What are the spectral properties of Sulfo-Cy5 dyes?

Sulfo-Cy5 dyes typically have an absorption maximum around 646-648 nm and an emission

maximum around 662-671 nm, making them well-suited for excitation by 633 nm or 647 nm

laser lines.[2][4] This far-red emission is advantageous due to the low autofluorescence of

many biological samples in this spectral region.[2]

3. How should I store Sulfo-Bis-(N,N'-carboxylic acid)-Cy5?
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Proper storage is crucial to maintain the dye's stability and performance. Both the solid form

and stock solutions should be stored at -20°C and protected from light.[1][3][5] It is also

recommended to desiccate the solid dye.[5][6] For stock solutions, it is best to prepare single-

use aliquots to avoid repeated freeze-thaw cycles.[7]

4. In what solvents is Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 soluble?

Due to its sulfonate groups, Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 is well soluble in water and

other polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]

[3]

Quantitative Data Summary
The following table summarizes key quantitative data for Sulfo-Cy5 derivatives. Note that

specific values may vary slightly between suppliers.

Property Value Source(s)

Excitation Maximum (Abs) ~646 - 648 nm [2][4]

Emission Maximum (Em) ~662 - 671 nm [2][4]

Molar Extinction Coeff. ~250,000 cm⁻¹M⁻¹ [2]

Recommended Storage (Solid)
-20°C, desiccated, protected

from light
[1][3][5]

Recommended Storage

(Solution)

-20°C in single-use aliquots,

protected from light
[7]

Solubility Water, DMF, DMSO [2][3]

pH Range for Conjugates Stable between pH 4 and 10 [2][8]

Troubleshooting Guide
This section addresses common issues encountered during the handling and use of Sulfo-Bis-
(N,N'-carboxylic acid)-Cy5 in labeling experiments.

Issue 1: Low Labeling Efficiency
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Question: I am observing very low or no fluorescence signal after my labeling reaction. What

could be the cause?

Answer:

Incorrect pH of Reaction Buffer: For efficient labeling of primary amines (e.g., on proteins),

the pH of the reaction buffer should be in the range of 8.0-9.0.[7] At lower pH values, the

amino groups are protonated and less reactive.

Presence of Competing Amines: Buffers containing primary amines, such as Tris or

glycine, will compete with your target molecule for the activated dye.[7] It is crucial to use

an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate. If your

protein is in an amine-containing buffer, it must be dialyzed against a suitable labeling

buffer before starting the conjugation.[7]

Low Protein Concentration: The efficiency of the labeling reaction can be significantly

reduced if the protein concentration is too low (e.g., less than 2 mg/mL).[7][9] For optimal

results, a protein concentration of 2-10 mg/mL is recommended.[7]

Inactive Dye: Improper storage of the dye or its activated form can lead to hydrolysis and

inactivation. Ensure the dye has been stored correctly at -20°C, protected from light and

moisture.[1][5] When preparing stock solutions of activated dye, use them promptly.[7]

Issue 2: Protein Precipitation After Labeling

Question: My protein has precipitated out of solution after the labeling reaction. How can I

prevent this?

Answer:

Over-labeling: Attaching too many dye molecules to a protein can alter its physicochemical

properties, leading to aggregation and precipitation. This is often referred to as having a

high degree of labeling (DOL).[7] To avoid this, you can reduce the molar ratio of dye to

protein in your reaction or decrease the reaction time.

Solvent Incompatibility: If using a non-sulfonated version of the dye that requires an

organic co-solvent like DMSO, the final concentration of the organic solvent might be too
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high for your protein's stability. Using a water-soluble Sulfo-Cy5 variant can mitigate this

issue.

Issue 3: Rapid Photobleaching

Question: The fluorescence signal from my labeled sample is fading very quickly during

imaging. What can I do?

Answer:

High Laser Power: Excessive laser power is a common cause of photobleaching.[10] Try

reducing the laser intensity to the minimum level required for adequate signal detection.

Long Exposure Times: Similar to high laser power, prolonged exposure times can lead to

photobleaching.[10] Use the shortest exposure time that provides a good signal-to-noise

ratio.

Use of Antifade Reagents: Incorporating a commercially available antifade mounting

medium can significantly reduce the rate of photobleaching, especially for fixed samples in

microscopy.

Imaging Buffer Composition: For live-cell imaging, ensure your imaging medium is fresh

and consider using specialized formulations designed to reduce phototoxicity and

photobleaching.

Issue 4: Unexpected Spectral Properties

Question: The absorption or emission spectrum of my labeled conjugate is shifted. Why is

this happening?

Answer:

Environmental Effects: The local environment around the dye molecule can influence its

spectral properties. Factors such as the polarity of the solvent and the proximity of other

dye molecules (in the case of high DOL) can cause spectral shifts.
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Dye Degradation: Exposure to harsh chemical conditions, such as very low pH (e.g.,

during TFA treatment in peptide synthesis) or strong oxidizing agents, can potentially alter

the structure of the dye and its spectral characteristics.[11][12]

Experimental Protocols
Protocol 1: Preparation of a Sulfo-Cy5 Stock Solution

Allow the vial of solid Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 to equilibrate to room

temperature before opening to prevent condensation of moisture.

Add the appropriate amount of high-purity, anhydrous DMSO or water to the vial to achieve

the desired stock concentration (e.g., 10 mM).

Vortex the solution thoroughly to ensure the dye is completely dissolved.

For long-term storage, divide the stock solution into small, single-use aliquots and store at

-20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]

Protocol 2: General Protein Labeling with Activated Sulfo-Cy5

Note: This protocol assumes the use of an amine-reactive form of the dye (e.g., an NHS ester),

which would be prepared from the carboxylic acid form.

Protein Preparation:

Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate,

pH 8.3-8.5) at a concentration of 2-10 mg/mL.[7][9]

If the protein is in a buffer containing primary amines (e.g., Tris), dialyze it extensively

against the labeling buffer.[7]

Dye Preparation:

Prepare a 10 mM stock solution of the activated Sulfo-Cy5 NHS ester in anhydrous DMSO

immediately before use.[7]

Labeling Reaction:
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Calculate the required volume of the dye stock solution to achieve the desired molar ratio

of dye to protein. A molar ratio of 10:1 (dye:protein) is a common starting point.

Add the calculated volume of the dye stock solution to the protein solution while gently

vortexing.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification:

Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) or through dialysis.[12]

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and at the absorption maximum of the dye (~648 nm).

Visualizations
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Caption: Workflow for protein labeling with Sulfo-Cy5.
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Click to download full resolution via product page

Caption: Troubleshooting logic for low labeling efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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